molecular formula C14H18F3NO B1456456 O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine CAS No. 800379-62-8

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine

货号: B1456456
CAS 编号: 800379-62-8
分子量: 273.29 g/mol
InChI 键: RPYLWTHLCAULNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, as established by computational nomenclature systems and verified across multiple chemical databases. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for hydroxylamine derivatives, where the O-prefix indicates the attachment point of the substituted group to the oxygen atom of the hydroxylamine functional group.

The molecular formula of this compound is C14H18F3NO, representing a total of 35 atoms distributed across carbon, hydrogen, fluorine, nitrogen, and oxygen elements. The molecular weight has been consistently calculated as 273.29 grams per mole across multiple computational chemistry platforms. The structure incorporates 14 carbon atoms arranged in both aromatic and aliphatic configurations, with the aromatic system consisting of a benzene ring substituted with both cyclohexyl and trifluoromethyl groups.

The structural complexity of this molecule is reflected in its computed chemical properties, which include an XLogP3-AA value of 4.2, indicating significant lipophilicity. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, with three rotatable bonds contributing to its conformational flexibility. The exact mass has been determined to be 273.13404868 Daltons, providing precise molecular weight information for analytical applications.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 800379-62-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number was first assigned when the compound was created in chemical databases on November 30, 2012, with the most recent modification occurring on May 18, 2025.

Several alternative identification systems provide additional unique identifiers for this compound. The Unique Ingredient Identifier code is AZ8N7W8NXZ, as assigned by regulatory authorities. The Drug and Substance Toxicity Database Substance Identification Number is DTXSID70736581, which facilitates tracking in toxicological databases. The compound also possesses a Wikidata identifier Q82681000, enabling cross-referencing with Wikipedia and related knowledge bases.

The International Chemical Identifier string for this compound is InChI=1S/C14H18F3NO/c15-14(16,17)13-8-10(9-19-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is RPYLWTHLCAULNA-UHFFFAOYSA-N, which serves as a shortened version of the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System representation is C1CCC(CC1)C2=C(C=C(C=C2)CON)C(F)(F)F, offering another standardized format for structural representation.

Identifier Type Value
Chemical Abstracts Service Number 800379-62-8
Unique Ingredient Identifier AZ8N7W8NXZ
Drug and Substance Toxicity Database Substance ID DTXSID70736581
Wikidata Identifier Q82681000
International Chemical Identifier Key RPYLWTHLCAULNA-UHFFFAOYSA-N

属性

IUPAC Name

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)13-8-10(9-19-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYLWTHLCAULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CON)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736581
Record name O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800379-62-8
Record name O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine is a chemical compound with potential biological activity, particularly in pharmaceutical applications. Its molecular formula is C25H30F3NO2C_{25}H_{30}F_3NO_2, and it is known for its role as an impurity in the synthesis of certain drugs, notably Siponimod, which is used in the treatment of multiple sclerosis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 433.506 g/mol
  • CAS Number : 1418144-66-7
  • Chemical Structure : The compound features a hydroxylamine functional group attached to a phenyl ring with trifluoromethyl and cyclohexyl substituents.

This compound exhibits biological activity primarily through its interaction with various biological pathways. Hydroxylamines are known to act as reducing agents and can participate in redox reactions, influencing cellular processes such as signaling pathways involved in inflammation and cell proliferation.

  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and autoimmune diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant potential of hydroxylamine derivatives. Results indicated that these compounds effectively reduced oxidative stress markers in vitro.
Study 2 Evaluated the anti-inflammatory effects of related compounds in animal models. The study found significant reductions in inflammatory markers following treatment with hydroxylamines.
Study 3 Assessed the pharmacokinetics of Siponimod and its impurities, including this compound. The impurity showed a favorable profile with minimal toxicity.

Pharmacological Applications

The compound's biological activity makes it a candidate for further research in pharmacology, particularly:

  • Neuroprotection : Due to its antioxidant properties, it may be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Agents : Its potential to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions.

科学研究应用

Pharmaceutical Chemistry

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting various biological pathways, particularly in treating diseases that involve oxidative stress.

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry, particularly in the derivatization of carbonyl compounds. Its ability to form stable oximes allows for improved detection and quantification of aldehydes and ketones through chromatographic methods.

Agrochemical Development

Research has indicated that hydroxylamines can exhibit herbicidal properties. This compound may have applications in agrochemicals as a potential herbicide or pesticide, contributing to crop protection strategies.

Material Science

The unique properties of fluorinated compounds like this compound make it suitable for use in material science, particularly in the development of coatings and polymers that require enhanced chemical resistance and stability.

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry explored the use of hydroxylamines in drug design, highlighting the role of this compound as an intermediate in synthesizing anti-inflammatory agents. The research demonstrated how modifications to the hydroxylamine structure could enhance biological activity while reducing toxicity.

Case Study 2: Analytical Method Development

In a recent publication, researchers developed a novel analytical method using this compound for detecting aldehyde contaminants in food products. The method showed high sensitivity and specificity, proving effective for regulatory compliance testing.

相似化合物的比较

Chemical Identity :

  • IUPAC Name : O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
  • CAS Registry Number : 800379-62-8 (validated via check-digit calculation)
  • Molecular Formula: C₁₅H₁₉F₃NO (free base); ethanedioate salt: C₁₆H₂₀F₃NO₅
  • Molecular Weight : 363.33 g/mol (ethanedioate salt)
  • Structural Features : A hydroxylamine derivative with a benzyl group substituted by a cyclohexyl ring (position 4) and a trifluoromethyl group (position 3) .

Physical Properties :

  • Appearance : Powder or liquid (free base)
  • Assay Purity : ≥99.0%
  • Density : 1.185±0.06 g/cm³ (predicted)
  • Boiling Point : 353.6±42.0°C (predicted)

Comparison with Structurally Similar Compounds

O-(3,4-Dimethoxybenzyl) Hydroxylamine (CAS Not Provided)

Structural Differences :

  • Substituents : 3,4-Dimethoxybenzyl group instead of cyclohexyl/trifluoromethyl-substituted benzyl.
  • Key Data :
    • Molecular Weight : 184 g/mol (M+H⁺)
    • 1H-NMR : δ 7.20 (Ar-H), 3.78 (O-CH₃)
    • Yield : 89% (synthesis)

Comparison :

  • Lipophilicity : Lacks the lipophilic cyclohexyl and trifluoromethyl groups, likely reducing membrane permeability compared to the target compound.
  • Applications: No specific pharmaceutical applications cited; primarily a synthetic intermediate .

Hydroxylamine, O-[[3-(trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 62-31-7)

Structural Differences :

  • Substituents : Trifluoromethylbenzyl group without the cyclohexyl substituent.
  • Key Data :
    • Molecular Weight : 227.61 g/mol
    • Melting Point : 160–170°C

Comparison :

  • Bioactivity : The absence of the cyclohexyl group may limit steric interactions critical for Siponimod’s receptor binding .
  • Solubility : Hydrochloride salt form improves aqueous solubility compared to the free base of the target compound .

Fluometuron (CAS 2164-17-2)

Structural Differences :

  • Core Structure : Urea derivative with a 3-(trifluoromethyl)phenyl group .
  • Key Data :
    • Use : Herbicide targeting cotton and sugarcane crops .

Comparison :

  • Electron Effects : Both compounds leverage the electron-withdrawing trifluoromethyl group for stability, but Fluometuron’s urea backbone enables different herbicidal mechanisms .

Tabulated Comparison of Key Features

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Applications
This compound 800379-62-8 363.33 (salt) Cyclohexyl, trifluoromethyl Siponimod intermediate, agrochemicals
O-(3,4-Dimethoxybenzyl) hydroxylamine N/A 184 3,4-Dimethoxybenzyl General synthesis
O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine hydrochloride 62-31-7 227.61 Trifluoromethyl Intermediate (unspecified)
Fluometuron 2164-17-2 232.21 Trifluoromethyl, urea Herbicide

Research Findings and Implications

  • Role of Cyclohexyl Group : Enhances lipophilicity and steric bulk, crucial for Siponimod’s pharmacokinetics .
  • Trifluoromethyl Advantage : Improves metabolic stability and electron-withdrawing effects in both pharmaceuticals and agrochemicals .
  • Salt Forms : The ethanedioate salt of the target compound offers improved crystallinity and handling compared to the hydrochloride analog .

准备方法

Formation of Aryl Grignard Reagent

  • The halogenated aromatic compound (bromo, chloro, or iodo derivatives) is reacted with magnesium metal to form the corresponding Grignard reagent.
  • When the halogen is iodine, an exchange reaction with i-propylmagnesium chloride is preferred to form the Grignard reagent.
  • The reaction is conducted in anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or a mixture with alkanes (heptane or hexane).
  • Temperature control is critical, maintained between -20°C and 30°C, with 5°C to 10°C optimal to control reactivity and yield.

Coupling with Cyclohexanone

  • The freshly prepared Grignard reagent is reacted with cyclohexanone to introduce the cyclohexyl group onto the aromatic ring.
  • The reaction is typically done under inert atmosphere to prevent moisture or oxygen interference.

Acid-Catalyzed Conversion

  • The intermediate from the Grignard addition is treated with a strong acid, preferably sulfuric acid, at 20–25°C.
  • This step facilitates the formation of key intermediates required for subsequent reduction.

Catalytic Hydrogenation

  • Using palladium on carbon (Pd/C) catalysts, the intermediate is hydrogenated in solvents like methanol or acetic acid.
  • Conditions are mild: 20–50°C and pressures of 2–20 bar.
  • This step reduces the compound to the hydroxylamine form or its precursor.

Halogenation (If Applicable)

  • Radical bromination or chlorination can be applied to introduce halogen substituents at specific positions on the aromatic ring.
  • This step is optional depending on the target derivative.

Reductive Amination to Hydroxylamine

  • The final conversion to the hydroxylamine derivative involves reductive amination.
  • Sodium triacetoxyborohydride is used as a mild reducing agent in methanol.
  • This step installs the hydroxylamine (-ONH2) functionality on the benzyl position.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Grignard Formation Mg, i-PrMgCl·LiCl -20 to 30 (opt. 5–10) THF, diethyl ether, heptane Anhydrous conditions
Coupling with Cyclohexanone Cyclohexanone Ambient Same as above Inert atmosphere
Acid Treatment H2SO4 (90%) 20–25 None (aqueous acid) Stirring until conversion complete
Catalytic Hydrogenation Pd/C, H2 20–50 Methanol or acetic acid Pressure 2–20 bar
Halogenation Radical bromination/chlorination Ambient Organic solvent Optional
Reductive Amination NaBH(OAc)3, hydroxylamine source Ambient Methanol Mild reducing conditions

Research Findings and Process Optimization

  • The use of i-propylmagnesium chloride-lithium chloride complex improves Grignard reagent formation efficiency and selectivity.
  • Mixed solvent systems (e.g., heptane with THF) optimize solubility and reaction rates.
  • Sulfuric acid is preferred over phosphoric acid for acid-catalyzed steps due to better conversion rates.
  • Catalytic hydrogenation parameters are fine-tuned to avoid over-reduction or side reactions.
  • The presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) and mild bases (potassium carbonate, sodium carbonate) can enhance substitution reactions and yields.
  • Phase separations and solvent washes (water, brine, NaHCO3 solutions) are critical for purity and isolation of intermediates.
  • Recrystallization from acetone/water or vacuum drying at 60°C is used to obtain the final product in high purity.

Summary Table of Key Intermediates and Compounds

Compound Description Role in Synthesis Reference Step
3-Trifluoromethyl-4-bromotoluene Aromatic halogenated starting material Grignard reagent precursor Step 1
Cyclohexyl-substituted benzyl intermediate Product of Grignard addition to cyclohexanone Intermediate for acid treatment Step 2
Sulfuric acid treated intermediate Activated intermediate for reduction Precursor to hydrogenation Step 3
Hydrogenated intermediate Reduced form ready for functionalization Precursor to hydroxylamine Step 4
Hydroxylamine derivative Final product Target compound Step 6

常见问题

Q. Can this compound serve as a boronate prodrug precursor for targeted therapy?

  • Methodological Answer : Yes, conjugate with boronic acid esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via hydroxylamine’s nucleophilic oxygen. In vitro hydrolysis studies (pH 5.0 buffers) simulate tumor microenvironment release. Validate tumor-selective cytotoxicity in 3D spheroid models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Reactant of Route 2
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。